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Core Science & Biosynthesis

Foundational

Unlocking a New Frontier in Antibacterial Drug Discovery: A Technical Guide to Antagonists of Bacterial Homotetrameric CaV Channels

Foreword: Charting Unexplored Territory in Bacterial Physiology For decades, the field of antibacterial drug discovery has been dominated by a relatively small number of molecular targets. The rise of antibiotic resistan...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Charting Unexplored Territory in Bacterial Physiology

For decades, the field of antibacterial drug discovery has been dominated by a relatively small number of molecular targets. The rise of antibiotic resistance necessitates a paradigm shift, demanding the exploration of novel bacterial vulnerabilities. This guide illuminates a promising, yet largely untapped, frontier: the pharmacology of bacterial voltage-gated calcium (CaV) channels.

The recent discovery of the first native prokaryotic homotetrameric CaV channel, CavMr from Meiothermus ruber, has opened a new chapter in our understanding of bacterial physiology.[1][2] It provides a tangible target for the development of a new class of antibacterial agents. This in-depth technical guide is designed for researchers, scientists, and drug development professionals poised to venture into this exciting new territory. Here, we synthesize the foundational knowledge of bacterial CaV channels, provide a strategic framework for the discovery and characterization of their antagonists, and offer field-proven insights adapted from the broader study of ion channel pharmacology.

I. The Emerging Paradigm: Bacterial Homotetrameric CaV Channels as Therapeutic Targets

While voltage-gated ion channels are well-established as critical components of signaling in eukaryotes, their roles in prokaryotes are only beginning to be unraveled.[3] The identification of channels like CavMr confirms that bacteria possess sophisticated mechanisms for ion homeostasis and signaling.

A. Structural and Functional Hallmarks of Bacterial CaV Channels

Bacterial homotetrameric CaV channels are structurally simpler than their eukaryotic counterparts, which are typically heteromultimeric complexes.[4] These bacterial channels are composed of four identical subunits, each with a voltage-sensing domain and a pore-forming domain. This structural simplicity makes them more amenable to heterologous expression and structural studies.

The seminal discovery of CavMr revealed a unique selectivity filter. Unlike artificially created calcium-selective bacterial sodium channels, CavMr's selectivity for Ca²⁺ is determined by a glycine residue, a feature conserved in subdomains I and III of eukaryotic CaV channels.[1][2][5] This suggests a conserved, ancient mechanism for calcium selectivity.

Table 1: Key Properties of the Prototypical Bacterial CaV Channel, CavMr

PropertyDescriptionReference(s)
Source Organism Meiothermus ruber[1][6]
Structure Homotetrameric[1][2]
Ion Selectivity Highly selective for Ca²⁺ over Na⁺ (PCa/PNa > 200)[1]
Key Selectivity Filter Residue Glycine[1][2][5]
Voltage Dependence Gated by changes in membrane potential[1]
B. The Therapeutic Rationale: Why Target Bacterial CaV Channels?

Calcium is emerging as a crucial second messenger in bacteria, involved in a variety of physiological processes that are critical for survival and virulence.[7] By antagonizing bacterial CaV channels, we can potentially disrupt these essential functions.

  • Biofilm Formation: Calcium signaling has been shown to play a role in the early stages of biofilm formation in species like Vibrio fischeri.[6] Biofilms are a major contributor to the persistence of chronic infections and antibiotic resistance.

  • Virulence Factor Regulation: Host calcium levels can act as a signal for invading pathogens, triggering the expression of virulence factors.[7] Bacterial CaV channels may be key sensors in this process.

  • Motility and Chemotaxis: Calcium ions are known to influence bacterial motility, a critical factor in host colonization.

  • Essential Physiological Processes: While still an active area of research, it is likely that bacterial CaV channels are involved in other fundamental processes, the disruption of which could be detrimental to the bacterium.

The structural differences between bacterial and eukaryotic CaV channels provide a strong basis for the development of selective antagonists, minimizing the potential for off-target effects in the host.

II. A Strategic Workflow for the Discovery of Bacterial CaV Channel Antagonists

The discovery of novel antagonists for a new target class requires a systematic and multi-faceted approach. The following workflow is a blueprint for a successful drug discovery campaign, integrating high-throughput screening with rigorous downstream validation.

Antagonist_Discovery_Workflow cluster_0 Phase 1: Assay Development & Primary Screening cluster_1 Phase 2: Hit Confirmation & Characterization cluster_2 Phase 3: Lead Optimization & Mechanistic Studies AssayDev Assay Development: Heterologous Expression & Functional Validation HTS High-Throughput Screening (HTS) (Fluorescence-based Calcium Influx Assay) AssayDev->HTS Validated Assay HitID Hit Identification & Triage HTS->HitID Screening Data Electro Automated Electrophysiology (Hit Confirmation & Potency) HitID->Electro Prioritized Hits Selectivity Selectivity Profiling (vs. Eukaryotic CaV Channels) Electro->Selectivity Confirmed Hits SAR Structure-Activity Relationship (SAR) & Medicinal Chemistry Selectivity->SAR MoA Mechanism of Action (MoA) Studies (Voltage- & State-Dependence) SAR->MoA Structure Structural Biology & Modeling (Binding Site Identification) MoA->Structure

Figure 1: Antagonist Discovery Workflow. A phased approach from initial screening to lead optimization.

III. Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating, with built-in controls and orthogonal assays to ensure the reliability of the data.

A. Heterologous Expression of Bacterial CaV Channels

The foundation of any screening campaign is a robust system for expressing the target protein. Escherichia coli is a suitable host for the high-level expression of bacterial membrane proteins.

Protocol 1: Heterologous Expression of CavMr in E. coli

  • Gene Synthesis and Codon Optimization: Synthesize the gene encoding CavMr from Meiothermus ruber with codon optimization for E. coli.

  • Vector Selection: Clone the optimized gene into a pET-based expression vector with an inducible promoter (e.g., T7) and an N-terminal affinity tag (e.g., 6x-His).

  • Host Strain Selection: Transform the expression plasmid into a suitable E. coli strain, such as BL21(DE3) or C41(DE3), which are optimized for membrane protein expression.

  • Expression Optimization:

    • Grow the transformed E. coli in a rich medium (e.g., LB or TB) at 37°C to an OD₆₀₀ of 0.6-0.8.

    • Induce protein expression with a low concentration of IPTG (e.g., 0.1-0.5 mM).

    • Reduce the incubation temperature to 18-25°C and continue shaking for 12-16 hours. This slower expression at a lower temperature often improves membrane protein folding and insertion.

  • Validation of Expression:

    • Harvest the cells by centrifugation.

    • Perform SDS-PAGE and Western blotting on whole-cell lysates and membrane fractions using an anti-His antibody to confirm the expression and membrane localization of CavMr.

B. High-Throughput Screening: A Fluorescence-Based Calcium Influx Assay

A fluorescence-based assay is the most practical approach for primary HTS. This assay measures the influx of calcium into bacteria expressing the target channel.

Protocol 2: Fluorescence-Based Calcium Influx Assay

  • Bacterial Preparation:

    • Grow the E. coli strain expressing CavMr as described in Protocol 1.

    • After induction, harvest the cells and wash them with a low-calcium assay buffer.

    • Resuspend the cells to a desired density in the assay buffer.

  • Dye Loading:

    • Load the cells with a calcium-sensitive fluorescent dye. While dyes like Fluo-4 are common in eukaryotic cells, their use in bacteria may require optimization of loading conditions (e.g., using a permeabilizing agent like EDTA).

    • Alternatively, express a genetically encoded calcium indicator (GECI) like GCaMP6s in the E. coli along with CavMr.

  • Assay Procedure:

    • Dispense the dye-loaded or GECI-expressing bacteria into a 384-well microplate.

    • Add test compounds from a chemical library.

    • Use a fluorescence plate reader with an automated liquid handling system to initiate calcium influx by adding a depolarizing stimulus (e.g., a high concentration of KCl).

    • Measure the change in fluorescence over time.

  • Self-Validation and Controls:

    • Positive Control: A known, non-selective ion channel blocker (e.g., high concentrations of a broad-spectrum blocker) can be used to validate the assay's ability to detect inhibition.

    • Negative Control: An E. coli strain transformed with an empty vector should not show a significant depolarization-induced calcium influx.

    • Z'-factor Calculation: Routinely calculate the Z'-factor to assess the quality and robustness of the assay.

C. Hit Confirmation and Characterization: Electrophysiology

Electrophysiology is the gold standard for characterizing ion channel modulators. Automated patch-clamp systems can be used for medium-throughput hit confirmation.

Protocol 3: Automated Patch-Clamp Electrophysiology

  • Preparation of Giant Spheroplasts: Prepare giant spheroplasts from the E. coli strain expressing CavMr. This technique increases the size of the bacteria, making them amenable to patch-clamp recording.

  • Automated Patch-Clamp Recording:

    • Use an automated patch-clamp system (e.g., a SyncroPatch or QPatch) to record whole-cell currents from the giant spheroplasts.

    • Apply a voltage protocol to activate CavMr (e.g., a step depolarization from a holding potential of -100 mV).

    • Perfuse the confirmed hits from the primary screen at various concentrations to determine their potency (IC₅₀).

  • Selectivity Profiling:

    • Test the confirmed hits against a panel of human CaV channels (e.g., CaV1.2, CaV2.2, CaV3.1) expressed in a mammalian cell line (e.g., HEK293) to assess their selectivity. High selectivity for the bacterial channel over its human counterparts is a critical attribute for a promising drug candidate.

IV. Structure-Based Drug Design: Exploiting the Differences

While a high-resolution structure of CavMr is not yet publicly available, we can leverage the known structures of other bacterial ion channels and homology modeling to guide drug design.

Structural_Comparison Eukaryotic Eukaryotic CaV Channel - Heteromultimeric - Complex auxiliary subunits - Multiple drug binding sites (DHP, PAA, BTZ) Bacterial Bacterial CaV Channel (e.g., CavMr) - Homotetrameric - No auxiliary subunits - Potentially unique drug binding sites Eukaryotic->Bacterial Structural Homology & Key Differences

Figure 2: Structural Comparison. Highlighting the key differences that can be exploited for selective drug design.

The unique sequence of the CavMr selectivity filter and the absence of the binding sites for known eukaryotic CaV channel blockers like dihydropyridines and phenylalkylamines suggest that the bacterial channel possesses novel druggable pockets.[8] Computational docking of small molecule libraries against a homology model of CavMr can help to identify potential binding sites and guide the synthesis of more potent and selective analogs.

V. Future Directions and Concluding Remarks

The study of bacterial homotetrameric CaV channel antagonists is a field ripe with opportunity. The immediate future will likely see:

  • High-resolution structural determination of CavMr: This will be a landmark achievement, providing a detailed blueprint for structure-based drug design.

  • Large-scale screening campaigns: The application of the HTS protocols outlined in this guide will undoubtedly lead to the discovery of the first potent and selective antagonists of bacterial CaV channels.

  • Elucidation of the physiological roles of bacterial CaV channels: A deeper understanding of the function of these channels in bacterial pathogenesis will further validate them as therapeutic targets.

The path to a new class of antibiotics is challenging, but the exploration of novel targets like bacterial homotetrameric CaV channels is essential in our ongoing battle against antibiotic resistance. This guide provides a strategic and technical framework for pioneering researchers to embark on this exciting journey.

VI. References

  • Shimomura, T., Yonekawa, Y., Nagura, H., Irie, K., & Fujiyoshi, Y. (2020). A native prokaryotic voltage-dependent calcium channel with a novel selectivity filter sequence. eLife, 9, e52828. [Link][1][2][6]

  • Shimomura, T., Yonekawa, Y., Nagura, H., Irie, K., & Fujiyoshi, Y. (2020). A native prokaryotic voltage-dependent calcium channel with a novel selectivity filter sequence. bioRxiv. [Link][1][2]

  • Biel, M., & Flockerzi, V. (2020). Inhibition of Voltage-Gated Calcium Channels by RGK Proteins. The Journal of Physiology, 598(10), 1865-1876.

  • Dolphin, A. C. (2016). Voltage‐gated calcium channels and their auxiliary subunits: physiology and pathophysiology and pharmacology. The Journal of physiology, 594(19), 5369-5390.[4]

  • Catterall, W. A. (2014). Part 3: Voltage-gated Calcium Channels. iBiology. [Link]

  • Catterall, W. A., Wisedchaisri, G., & Zheng, N. (2017). The IUPHAR/BPS Guide to PHARMACOLOGY database: an important knowledge base for pharmacology and drug discovery. British journal of pharmacology, 174(24), 4491.[8]

  • Domínguez, D. C. (2015). Calcium Regulation of Bacterial Virulence. Toxins, 7(5), 1536-1553.[7]

  • Irie, K. (2020). The insights into calcium ion selectivity provided by ancestral prokaryotic ion channels. Biophysical Reviews, 12(5), 1167-1174.[5]

  • Thompson, C. M., & Visick, K. L. (2017). Calcium signaling controls early stage biofilm formation and dispersal in Vibrio fischeri. Journal of bacteriology, 199(12), e00096-17.[6]

  • Rosano, G. L., & Ceccarelli, E. A. (2014). Recombinant protein expression in Escherichia coli: advances and challenges. Frontiers in microbiology, 5, 172.

  • Zhao, Y., Huang, G., Wu, J., Wu, Q., Gao, S., Yan, Z., ... & Yan, N. (2019). Structural basis for pore blockade of human voltage-gated calcium channel Cav1. 3 by motion sickness drug cinnarizine. Cell research, 29(10), 859-861.

  • Lewis, R. J., & Garcia, M. L. (2003). Therapeutic potential of venom peptides. Nature reviews Drug discovery, 2(10), 790-802.

  • Wulff, H., & Zhorov, B. S. (2008). Discovery of KV1. 3 ion channel inhibitors: Medicinal chemistry approaches and challenges. Chemical reviews, 108(5), 1744-1773.

  • Dolphin, A. C. (2018). Voltage-gated calcium channels: their discovery, function and importance as drug targets. Brain and neuroscience advances, 2, 2398212818794805.

  • Sivashanmugam, A., Murray, V., O'Connor, C., & O'Flaherty, S. (2011). A screening strategy for heterologous protein expression in Escherichia coli with the highest return of investment. Protein expression and purification, 80(1), 26-34.

  • Catterall, W. A. (2010). Ion channel voltage sensors: structure, function, and pathophysiology. Neuron, 67(6), 915-928.[3]

  • Grimm, C., & Pusch, M. (2012). Development and validation of a fluorescence-based HTS assay for the identification of P/Q-type calcium channel blockers. Journal of biomolecular screening, 17(5), 623-633.

  • Laflamme, D., & Sessa, W. C. (2018). Pathogen effectors hijack calcium signaling to promote virulence. PLoS pathogens, 14(7), e1007137.

  • Tang, L., El-Din, T. M. G., Payandeh, J., Martinez, G. Q., Heard, T. M., Scheuer, T., ... & Catterall, W. A. (2014). Structural basis for Ca2+ selectivity of a voltage-gated calcium channel. Nature, 505(7481), 56-61.

  • Nanou, E., & Catterall, W. A. (2018). Functional Characterization of Four Known Cav2. 1 Variants Associated with Neurodevelopmental Disorders. International journal of molecular sciences, 19(1), 229.

  • Findeisen, F., Rumpf, C. H., & Minor Jr, D. L. (2019). Identification of Druggable Binding Sites and Small Molecules as Modulators of TMC1. Cell reports, 29(13), 4594-4607.

  • Flannagan, R. S., Heit, B., & Heinrichs, D. E. (2015). A Fluorescence Based-Proliferation Assay for the Identification of Replicating Bacteria Within Host Cells. Frontiers in cellular and infection microbiology, 5, 100.

  • Catterall, W. A. (2010). Ion channel voltage sensors: structure, function, and pathophysiology. Neuron, 67(6), 915-928.

  • Tanabe, T., Beam, K. G., Powell, J. A., & Numa, S. (1988). Restoration of excitation–contraction coupling and slow calcium current in dysgenic muscle by dihydropyridine receptor complementary DNA. Nature, 336(6195), 134-139.

  • Pantoja-Feliciano, I. G., Clement, S., & Cheung, J. (2020). Evidence of Calcium Signaling and Modulation of the LmrS Multidrug Resistant Efflux Pump Activity by Ca2+ Ions in S. aureus. Frontiers in microbiology, 11, 581895.

  • Shimomura, T., Yonekawa, Y., Nagura, H., Irie, K., & Fujiyoshi, Y. (2019). A native prokaryotic voltage-dependent calcium channel with a novel selectivity filter sequence. bioRxiv.

  • Checchetto, V., Formentin, E., Carraretto, L., Segalla, A., Giacometti, G. M., Szabò, I., & De Bortoli, S. (2013). Functional characterization and determination of the physiological role of a calcium-dependent potassium channel from cyanobacteria. Plant physiology, 162(2), 953-964.

  • Lenoir, G., Jidenko, M., Le Maire, M., & Møller, J. V. (2002). Heterologous expression and affinity purification of eukaryotic membrane proteins in view of functional and structural studies: the example of the sarcoplasmic reticulum Ca (2+)-ATPase. Protein expression and purification, 26(2), 295-306.

  • Bezanilla, F. (2000). How does voltage open an ion channel?. Annual review of biophysics and biomolecular structure, 29(1), 435-460.

  • Grimm, C., & Pusch, M. (2012). Development and validation of a fluorescence-based HTS assay for the identification of P/Q-type calcium channel blockers. Journal of biomolecular screening, 17(5), 623-633.

  • Terfloth, L., & Gasteiger, J. (2001). Heterologous gene expression in E. coli. In Methods in molecular biology (pp. 3-13). Humana Press.

  • Marshall, C. B., & Ikura, M. (2019). Expression and Purification of Calmodulin for NMR and Other Biophysical Applications. In Calmodulin (pp. 143-155). Humana, New York, NY.

  • Verkoelen, C. F. (2006). Intercalated bacterial biofilms are intrinsic internal components of calcium-based kidney stones. Kidney international, 70(6), 1083-1085.

  • Blanks, A. M., Zhao, H., Shmygol, A., Wray, S., & Thornton, S. (2007). Characterization of the molecular and electrophysiological properties of the T-type calcium channel in human myometrium. The Journal of physiology, 581(3), 915-926.

  • Hille, B. (2001). Ion channels of excitable membranes. Sinauer Associates.

  • Felix, R., & Sandoval, A. (2014). Functional Characterization of Voltage-Gated Calcium Channels. In Calcium Signaling (pp. 3-17). Humana Press, New York, NY.

  • Checchetto, V., Formentin, E., Carraretto, L., Segalla, A., Giacometti, G. M., Szabò, I., & De Bortoli, S. (2013). Functional characterization and determination of the physiological role of a calcium-dependent potassium channel from cyanobacteria. Plant physiology, 162(2), 953-964.

  • Dyrda, L., & Dudev, T. (2019). The Cav1. 2 outer pore model with repeats I, II, III, and IV colored... ResearchGate.

  • Pineda, S. S., & King, G. F. (2022). Strategies for Heterologous Expression, Synthesis, and Purification of Animal Venom Toxins. Frontiers in Bioengineering and Biotechnology, 10, 811905.

  • Wagner, F. F., & Pan, J. Q. (2022). Novel Fluorescence-Based High-Throughput FLIPR Assay Utilizing Membrane-Tethered Genetic Calcium Sensors to Identify T-Type Calcium Channel Modulators. ACS pharmacology & translational science, 5(3), 156-168.

  • Navedo, M. F., Amberg, G. C., Votaw, V. S., & Santana, L. F. (2005). Alternative splicing of Cav1. 2 channel exons in smooth muscle cells of resistance-size arteries generates currents with unique electrophysiological properties. The Journal of general physiology, 126(2), 189-201.

  • Green, M. E. (2014). Voltage gated ion channel function: Gating, conduction, and the role of water and protons. Frontiers in genetics, 5, 269.

  • Ghiasi, S. E., Zarin, A., & Asad, S. (2022). Heterologous expression, purification, and biochemical characterization of protease 3075 from Cohnella sp. A01. Molecular Biology Research Communications, 11(1), 1.

Sources

Exploratory

An In-Depth Technical Guide to UK-59811 HCl: A Potent Blocker of the Voltage-Gated Calcium Channel CaVAb

For Researchers, Scientists, and Drug Development Professionals Abstract UK-59811 HCl is a synthetic dihydropyridine derivative that has emerged as a potent and specific inhibitor of the bacterial voltage-gated calcium c...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

UK-59811 HCl is a synthetic dihydropyridine derivative that has emerged as a potent and specific inhibitor of the bacterial voltage-gated calcium channel, CaVAb. With a CAS number of 2250025-89-7, this compound serves as an invaluable tool for researchers studying the structure, function, and pharmacology of voltage-gated calcium channels. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental applications of UK-59811 HCl, offering insights for its effective use in research and drug development.

Chemical Properties and Characterization

UK-59811 HCl, with the chemical formula C₂₂H₃₀BrClN₂O₅ and a molecular weight of 517.84 g/mol , presents as a white to beige powder. Its structure features a dihydropyridine core, a common motif in a class of calcium channel blockers.

PropertyValueSource
CAS Number 2250025-89-7[1]
Molecular Formula C₂₂H₃₀BrClN₂O₅[1]
Molecular Weight 517.84 g/mol [1]
Appearance White to beige powder[2]
Solubility Soluble in DMSO and water[2][3]
Storage Powder: 2-8°C; In DMSO: -20°C for up to one month[2][4]

Structural Elucidation and Purity Analysis:

While specific spectra for UK-59811 HCl are not publicly available, the characterization of a novel compound like this would invariably involve a suite of analytical techniques to confirm its identity and purity. For a dihydropyridine derivative, these would include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the chemical structure. The proton NMR would confirm the presence of the dihydropyridine ring protons, the aromatic protons of the bromophenyl group, and the various aliphatic protons of the ester and aminoethoxy side chains. The carbon NMR would provide complementary information on the carbon skeleton.[5][6][7]

  • Mass Spectrometry (MS): High-resolution mass spectrometry would be employed to determine the precise molecular weight and confirm the elemental composition of the molecule, matching it to the expected formula of C₂₂H₂₉BrN₂O₅ for the free base.[8][9][10][11][12]

  • Infrared (IR) Spectroscopy: IR spectroscopy would identify key functional groups present in the molecule, such as the C=O stretching of the ester groups and the N-H stretching of the dihydropyridine ring.[7]

  • Purity Assessment: High-performance liquid chromatography (HPLC) is the standard method for determining the purity of the compound, ensuring that it is free from starting materials, byproducts, or degradation products. A purity of ≥98% is typically required for research applications.[2]

Mechanism of Action: Targeting the CaVAb Channel

UK-59811 HCl exerts its inhibitory effect by targeting the bacterial voltage-gated calcium channel, CaVAb. This channel, a homolog of eukaryotic voltage-gated sodium and calcium channels, serves as an excellent model system for studying the fundamental principles of ion channel function and pharmacology.

Binding Site and Inhibition:

UK-59811 is a potent inhibitor of CaVAb with a reported half-maximal inhibitory concentration (IC₅₀) of 194 nM.[1] Crystallographic studies have revealed that it binds to a novel site on the outer, lipid-facing surface of the channel's pore, at the interface between two of the four subunits. This is in contrast to other known calcium channel blockers, such as phenylalkylamines and benzothiazepines, which typically bind within the central pore of the channel. At concentrations above 1 μM, UK-59811 has also been observed to bind within the pore.[2]

Diagram: Proposed Binding of UK-59811 to the CaVAb Channel

cluster_membrane Cell Membrane Pore Channel Pore S1 Subunit 1 S2 Subunit 2 S3 Subunit 3 S4 Subunit 4 UK59811 UK-59811 UK59811->S1 Binds to outer surface UK59811->S3 Ca_ion Ca²⁺ Ca_ion->Pore Influx Blocked

Caption: UK-59811 binds to the outer surface of CaVAb, blocking Ca²⁺ influx.

Experimental Protocols and Methodologies

The unique mechanism of action of UK-59811 HCl makes it a valuable tool for a variety of experimental applications aimed at understanding voltage-gated calcium channel function.

Electrophysiological Characterization

Electrophysiology is the gold standard for assessing the functional effects of ion channel modulators.[1][6] A whole-cell patch-clamp protocol would be employed to measure the effect of UK-59811 HCl on CaVAb currents.

Step-by-Step Electrophysiology Protocol:

  • Cell Preparation: Cells heterologously expressing the CaVAb channel (e.g., HEK293 cells) are cultured on glass coverslips.

  • Solution Preparation:

    • External Solution (in mM): 150 NaCl, 2 KCl, 1.5 CaCl₂, 1 MgCl₂, 10 HEPES, pH 7.4 with NaOH.

    • Internal (Pipette) Solution (in mM): 130 CsCl, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2 with CsOH. Cesium is used to block potassium channels.

  • Patch-Clamp Recording:

    • A glass micropipette filled with the internal solution is used to form a high-resistance seal (>1 GΩ) with the cell membrane.

    • The membrane patch is then ruptured to achieve the whole-cell configuration.

    • The cell is held at a holding potential of -100 mV.

    • Depolarizing voltage steps (e.g., to 0 mV for 200 ms) are applied to elicit CaVAb currents.

  • Drug Application:

    • A baseline recording of the CaVAb current is established.

    • UK-59811 HCl, dissolved in the external solution at various concentrations, is perfused onto the cell.

    • The effect of the compound on the current amplitude is measured.

  • Data Analysis: The peak current amplitude in the presence of the drug is compared to the baseline current to determine the percentage of inhibition. An IC₅₀ value is calculated by fitting the concentration-response data to a Hill equation.

Diagram: Electrophysiology Workflow

A Prepare CaVAb-expressing cells C Establish whole-cell patch-clamp configuration A->C B Prepare external and internal solutions B->C D Record baseline CaVAb currents C->D E Perfuse with UK-59811 HCl D->E F Record inhibited currents E->F G Analyze data and determine IC50 F->G

Caption: Workflow for electrophysiological analysis of UK-59811 HCl.

Cellular Calcium Imaging Assays

To investigate the downstream effects of CaVAb inhibition by UK-59811 HCl, changes in intracellular calcium concentration can be monitored using fluorescent calcium indicators.

Fura-2 AM Ratiometric Calcium Imaging Protocol:

Fura-2 AM is a ratiometric dye that allows for a more accurate measurement of intracellular calcium by minimizing the effects of uneven dye loading and photobleaching.[2][13][14][15][16]

  • Cell Culture and Loading:

    • Plate CaVAb-expressing cells on glass-bottom dishes.

    • Wash the cells with a balanced salt solution (e.g., HBSS).

    • Load the cells with Fura-2 AM (typically 2-5 µM) in HBSS for 30-60 minutes at 37°C.

    • Wash the cells to remove extracellular dye and allow for de-esterification for at least 30 minutes.

  • Imaging Setup:

    • Mount the dish on an inverted fluorescence microscope equipped with a light source capable of alternating between 340 nm and 380 nm excitation wavelengths, and a detector for emission at ~510 nm.

  • Experimental Procedure:

    • Acquire a baseline recording of the 340/380 nm fluorescence ratio.

    • Depolarize the cells to open the CaVAb channels. This can be achieved by adding a high concentration of KCl (e.g., 50 mM) to the extracellular solution.

    • After observing a stable increase in the 340/380 ratio, apply UK-59811 HCl.

    • Record the change in the fluorescence ratio, which corresponds to the inhibition of calcium influx.

  • Data Analysis: The 340/380 ratio is proportional to the intracellular calcium concentration. The effect of UK-59811 HCl is quantified by measuring the reduction in the depolarization-induced increase in this ratio.

FLIPR (Fluorometric Imaging Plate Reader) Assay:

For higher throughput screening, a FLIPR assay can be employed.[17][18][19][20][21] This system uses calcium-sensitive dyes (e.g., Fluo-8) and allows for the simultaneous measurement of calcium changes in a multi-well plate format.

  • Cell Plating and Dye Loading: Plate CaVAb-expressing cells in a 96- or 384-well plate and load with a calcium-sensitive dye according to the manufacturer's protocol.

  • Assay Protocol:

    • The plate is placed in the FLIPR instrument.

    • A baseline fluorescence reading is taken.

    • The instrument's integrated pipettor adds UK-59811 HCl at various concentrations to the wells.

    • After a short incubation, a second addition of a depolarizing agent (e.g., KCl) is made to stimulate calcium influx.

    • The fluorescence intensity is monitored in real-time.

  • Data Analysis: The inhibition of the KCl-induced fluorescence signal by UK-59811 HCl is used to determine the compound's potency.

Downstream Signaling and Cellular Consequences

The influx of calcium through voltage-gated calcium channels is a critical event in a multitude of cellular processes. While CaVAb is a bacterial channel, its study provides insights into the fundamental roles of its eukaryotic counterparts. Blockade of calcium entry can impact:

  • Neurotransmitter Release: In neurons, calcium influx is the direct trigger for the fusion of synaptic vesicles with the presynaptic membrane and the release of neurotransmitters.[17]

  • Gene Expression: Changes in intracellular calcium can activate various signaling cascades that lead to the activation of transcription factors and subsequent changes in gene expression.

  • Enzyme Activity: Many enzymes are directly or indirectly regulated by calcium, often through the action of calmodulin.

By using UK-59811 HCl to precisely control the activity of CaVAb, researchers can dissect the specific contributions of calcium influx to these and other downstream signaling pathways.

Conclusion and Future Directions

UK-59811 HCl is a powerful and specific tool for the study of the bacterial voltage-gated calcium channel CaVAb. Its unique binding site and potent inhibitory activity make it an invaluable probe for elucidating the structure-function relationships of this important class of ion channels. The experimental protocols outlined in this guide provide a framework for researchers to effectively utilize UK-59811 HCl in their investigations. Future studies employing this compound may focus on further characterizing the molecular determinants of its binding, exploring its potential effects on other ion channels, and using it to uncover novel aspects of calcium-dependent signaling.

References

  • DC Chemicals. (n.d.). UK-59811 hydrochloride Datasheet. Retrieved from [Link]

  • DC Chemicals. (n.d.). UK59811 HCl | COA. Retrieved from [Link]

  • University of Kentucky. (n.d.). Mass Spectrometry and Proteomics Core. Retrieved from [Link]

  • JoVE. (2012). Monitoring Changes in the Intracellular Calcium Concentration and Synaptic Efficacy in the Mollusc Aplysia. Journal of Visualized Experiments, (65), e3996.
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Foundational

The Fine-Tuning of Cellular Excitability: An In-depth Technical Guide to Allosteric Modulation of Voltage-Gated Ion Channels

This guide provides a comprehensive exploration of the principles, mechanisms, and therapeutic potential of allosteric modulation of voltage-gated ion channels (VGICs). Tailored for researchers, scientists, and drug deve...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive exploration of the principles, mechanisms, and therapeutic potential of allosteric modulation of voltage-gated ion channels (VGICs). Tailored for researchers, scientists, and drug development professionals, this document delves into the core concepts of VGIC function, the nuances of allosteric modulation, and the cutting-edge methodologies employed to investigate these complex interactions. Our focus is on providing not just a theoretical framework, but also actionable insights and detailed protocols to empower your research and development endeavors.

Part 1: The Foundation: Understanding Voltage-Gated Ion Channels and the Allosteric Principle

Voltage-gated ion channels are transmembrane proteins that are essential for the generation and propagation of electrical signals in excitable cells like neurons, muscle cells, and cardiac cells.[1][2][3] Their defining characteristic is the ability to open and close in response to changes in the cell's membrane potential, allowing for the selective passage of ions such as sodium (Na⁺), potassium (K⁺), calcium (Ca²⁺), and chloride (Cl⁻) across the cell membrane.[1][4] This tightly regulated ion flux is the basis of action potentials and a multitude of other physiological processes.[5]

The structure of a typical VGIC consists of a central ion-conducting pore and a voltage-sensing domain.[3][4] The voltage sensor detects changes in the membrane potential, leading to conformational changes that open or close the pore.[3] VGICs are comprised of a primary alpha subunit, which forms the pore, and often associate with auxiliary beta subunits that modulate channel function.[1][6]

Traditionally, drug development has focused on orthosteric modulation, which involves ligands that bind directly to the primary, or "orthosteric," binding site of a receptor or channel.[7][8] In the context of VGICs, this often means blocking the ion-conducting pore. While effective in some cases, this approach can suffer from a lack of specificity, as the orthosteric sites can be highly conserved across different channel subtypes.[9][10]

Allosteric modulation , in contrast, offers a more nuanced approach. Allosteric modulators are molecules that bind to a site on the channel that is topographically distinct from the orthosteric site.[7][11] This binding event induces a conformational change in the channel protein, which in turn alters its function without directly blocking the pore.[12]

The Allosteric Advantage:

Allosteric modulation presents several key advantages in drug discovery:[11][13][14]

  • Enhanced Subtype Selectivity: Allosteric sites are generally less conserved across different VGIC subtypes than orthosteric sites.[7][10] This allows for the development of highly selective drugs that target specific channel isoforms, minimizing off-target effects.[15]

  • Fine-Tuned Modulation: Instead of simply turning a channel "on" or "off," allosteric modulators can fine-tune its activity. They can act as:

    • Positive Allosteric Modulators (PAMs): These molecules enhance the channel's response to the primary stimulus (voltage).[7][12] They might increase the probability of channel opening, prolong the open state, or shift the voltage-dependence of activation.

    • Negative Allosteric Modulators (NAMs): These molecules reduce the channel's activity.[7][12] They might decrease the probability of opening, shorten the open state, or shift the voltage-dependence of activation towards more depolarized potentials.

    • Silent Allosteric Modulators (SAMs): These molecules bind to an allosteric site but have no intrinsic effect on channel activity. However, they can competitively block the binding of other allosteric modulators.[16]

  • Preservation of Endogenous Signaling: Allosteric modulators act by modulating the effects of the natural physiological stimulus (changes in membrane potential).[7] This can lead to a more physiological and safer therapeutic effect compared to orthosteric drugs that can completely block or constitutively activate a channel.[7]

  • Potential for "Saturable" Effects: The modulatory effect of an allosteric drug can be limited by the endogenous stimulus, potentially reducing the risk of overdose.[7]

Part 2: Mechanisms of Allosteric Modulation: How It Works

The binding of an allosteric modulator to a VGIC initiates a cascade of conformational changes that ultimately alter the channel's gating properties. These mechanisms can be broadly categorized as:

  • Modulation of Voltage Sensor Movement: Allosteric modulators can bind to sites on or near the voltage-sensing domain, influencing its movement in response to changes in membrane potential. This can make the channel more or less sensitive to voltage changes.

  • Alteration of Pore Gating: Modulators can bind to sites that are allosterically coupled to the channel's activation or inactivation gates. This can affect the stability of the open, closed, or inactivated states of the channel.

  • Modification of Auxiliary Subunit Interactions: Allosteric modulators can influence the interaction between the primary alpha subunit and its auxiliary beta subunits, thereby altering the channel's function.[17]

The following diagram illustrates the general principle of allosteric modulation of a voltage-gated ion channel.

Allosteric_Modulation_VGIC VGIC_Resting { Voltage-Gated Ion Channel (Resting State) | Voltage Sensor| Pore (Closed)} VGIC_Active { Voltage-Gated Ion Channel (Active State) | Voltage Sensor| Pore (Open)} VGIC_Resting->VGIC_Active Conformational Change VGIC_Active->VGIC_Resting Inactivates/ Deactivates Ion_Flux Ion Flux VGIC_Active:pore->Ion_Flux Allows PAM PAM PAM->VGIC_Resting Binds to Allosteric Site NAM NAM NAM->VGIC_Resting Binds to Allosteric Site Depolarization Membrane Depolarization Depolarization->VGIC_Resting:vsd Activates Repolarization Membrane Repolarization Repolarization->VGIC_Active Promotes Return to Resting

Caption: Allosteric modulation of a voltage-gated ion channel.

Part 3: The Scientist's Toolkit: Experimental Approaches to Studying Allosteric Modulation

A multi-faceted approach is essential for the successful identification and characterization of allosteric modulators of VGICs. This typically involves a combination of electrophysiology, structural biology, and computational modeling.

Electrophysiology: The Gold Standard for Functional Characterization

Patch-clamp electrophysiology remains the cornerstone for studying the functional effects of allosteric modulators on VGICs. This technique allows for the direct measurement of ion currents flowing through single or populations of channels in real-time.

Detailed Protocol: Whole-Cell Patch-Clamp Recording to Assess Allosteric Modulation

This protocol provides a generalized workflow. Specific parameters will need to be optimized for the particular cell type and ion channel being studied.

I. Cell Preparation:

  • Culture cells expressing the voltage-gated ion channel of interest to an appropriate confluency (typically 50-80%).

  • Dissociate the cells using a gentle enzymatic method (e.g., trypsin-EDTA) and re-plate them onto glass coverslips at a low density suitable for patching.

  • Allow the cells to adhere and recover for at least 2-4 hours before recording.

II. Solution Preparation:

  • External Solution: Prepare an external solution that mimics the extracellular environment and contains the appropriate ions for the channel being studied. For example, for a sodium channel, the external solution would have a high concentration of Na⁺.

  • Internal Solution: Prepare an internal (pipette) solution that mimics the intracellular environment. This solution will also contain the appropriate ions and may include ATP and GTP to maintain cell health.

  • Compound Dilution: Prepare stock solutions of the allosteric modulator in a suitable solvent (e.g., DMSO). On the day of the experiment, dilute the compound to the desired final concentrations in the external solution. Ensure the final solvent concentration is low (typically <0.1%) to avoid non-specific effects.

III. Patch-Clamp Rig Setup and Calibration:

  • Mount the coverslip with the cells in the recording chamber on the microscope stage.

  • Perfuse the chamber with the external solution.

  • Pull and fire-polish borosilicate glass capillaries to create patch pipettes with a resistance of 2-5 MΩ when filled with the internal solution.

  • Mount the pipette in the headstage of the patch-clamp amplifier.

  • Apply positive pressure to the pipette and lower it into the bath.

  • Correct for the liquid junction potential.

IV. Gigaseal Formation and Whole-Cell Configuration:

  • Approach a healthy-looking cell with the pipette while maintaining positive pressure.

  • Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance "gigaseal" (resistance > 1 GΩ).

  • Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell recording configuration.

V. Data Acquisition and Analysis:

  • Clamp the cell at a holding potential where the channels of interest are predominantly in the closed state (e.g., -80 mV for many Na⁺ and K⁺ channels).

  • Apply a series of voltage steps to activate the channels and record the resulting ionic currents.

  • Establish a stable baseline recording in the external solution alone.

  • Perfuse the chamber with the external solution containing the allosteric modulator at a known concentration.

  • Record the currents in the presence of the compound.

  • Wash out the compound with the external solution to check for reversibility of the effect.

  • Analyze the data to determine the effect of the modulator on key channel parameters, such as:

    • Current amplitude: The peak current elicited by a voltage step.

    • Voltage-dependence of activation: The voltage at which half of the channels are activated (V₅₀). This is determined by fitting a Boltzmann function to the normalized conductance-voltage relationship.

    • Kinetics of activation and deactivation: The time course of channel opening and closing.

    • Kinetics of inactivation: The time course of the channel entering a non-conducting, inactivated state.

    • State-dependence: Whether the modulator preferentially binds to the resting, open, or inactivated state of the channel.

The following diagram illustrates a typical experimental workflow for characterizing an allosteric modulator using patch-clamp electrophysiology.

Electrophysiology_Workflow cluster_0 Preparation cluster_1 Data Acquisition cluster_2 Data Analysis Cell_Culture Cell Culture with Target Channel Patching Obtain Whole-Cell Patch-Clamp Configuration Cell_Culture->Patching Solution_Prep Prepare External and Internal Solutions Solution_Prep->Patching Compound_Prep Prepare Allosteric Modulator Solutions Application Apply Allosteric Modulator Compound_Prep->Application Baseline Record Baseline Currents Patching->Baseline Baseline->Application Recording Record Currents in Presence of Modulator Application->Recording Washout Washout Modulator Recording->Washout Analysis Analyze Current Traces: Amplitude, Kinetics, V-dependence Recording->Analysis Washout->Recording Check Reversibility Dose_Response Construct Dose-Response Curve Analysis->Dose_Response Conclusion Determine Modulator Effect (PAM/NAM) Dose_Response->Conclusion

Caption: Experimental workflow for electrophysiological characterization.

Structural Biology: Visualizing the Allosteric Binding Site

Techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) are invaluable for determining the three-dimensional structure of VGICs and identifying the binding sites of allosteric modulators. This structural information is crucial for understanding the mechanism of action and for structure-based drug design.

Computational Modeling: In Silico Insights into Allosteric Mechanisms

Computational approaches, such as molecular dynamics simulations and docking studies, complement experimental techniques by providing a dynamic view of channel-modulator interactions.[18][19] These methods can predict potential allosteric binding sites, elucidate the conformational changes induced by modulator binding, and help in the rational design of new modulators.[20]

Part 4: Therapeutic Landscape and Future Directions

The allosteric modulation of VGICs holds immense promise for the treatment of a wide range of disorders, known as channelopathies, which arise from the dysfunction of ion channels.[11][13]

Table 1: Examples of Voltage-Gated Ion Channels, Associated Channelopathies, and Potential for Allosteric Modulation

Ion Channel SubtypeAssociated ChannelopathiesTherapeutic Potential of Allosteric Modulation
Naᵥ1.1 Dravet syndrome, genetic epilepsy with febrile seizures plus (GEFS+)Positive allosteric modulators (PAMs) could potentially restore the function of haploinsufficient channels, offering a more targeted therapy than non-selective sodium channel blockers.
Naᵥ1.7 Inherited erythromelalgia, paroxysmal extreme pain disorder, congenital insensitivity to painSelective negative allosteric modulators (NAMs) are highly sought after as non-addictive analgesics. Allosteric approaches may provide the necessary selectivity to avoid side effects associated with blocking other Naᵥ subtypes.
Kᵥ7.2/7.3 Benign familial neonatal seizures, epileptic encephalopathyPAMs of Kᵥ7.2/7.3 channels, such as retigabine, have been shown to be effective antiepileptic drugs by enhancing the M-current and reducing neuronal hyperexcitability.
Caᵥ2.2 Chronic painNAMs that selectively target Caᵥ2.2 channels involved in neurotransmitter release in pain pathways could offer a novel class of analgesics with a better side-effect profile than current treatments.

Challenges and the Path Forward

Despite the significant potential, the development of allosteric modulators for VGICs is not without its challenges.[17] Identifying and validating novel allosteric sites can be a complex and resource-intensive process.[17] Furthermore, ensuring the desired level of subtype selectivity remains a key hurdle.[9]

The future of this field lies in the integration of multiple disciplines. Advances in structural biology, particularly cryo-EM, will continue to provide high-resolution snapshots of VGICs in different conformational states, facilitating the identification of novel allosteric pockets.[9] The synergy between experimental screening and computational modeling will accelerate the discovery and optimization of new allosteric modulators.[12][20] As our understanding of the intricate mechanisms of allosteric regulation deepens, we can expect the development of a new generation of safer and more effective therapies for a host of debilitating channelopathies.[14][15][21]

References

  • Allosteric modulator - Wikipedia. Available at: [Link]

  • Allosteric Modulation: From Basic Mechanisms to Clinical Applications - Longdom Publishing. Available at: [Link]

  • Voltage-Gated Sodium Channels: Structure, Function, Pharmacology, and Clinical Indications | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Voltage-gated ion channel - bionity.com. Available at: [Link]

  • Development of Allosteric Modulators of Voltage-Gated Na+ Channel... - Ingenta Connect. Available at: [Link]

  • Impact of Allosteric Modulation in Drug Discovery: Innovation in Emerging Chemical Modalities - PMC - PubMed Central. Available at: [Link]

  • Editorial: Molecular Mechanisms of Voltage-Gating in Ion Channels - Frontiers. Available at: [Link]

  • Drug Development in Channelopathies: Allosteric Modulation of Ligand-Gated and Voltage-Gated Ion Channels - PubMed. Available at: [Link]

  • Development of Allosteric Modulators of Voltage-Gated Na+ Channels: A Novel Approach for an Old Target - PubMed Central. Available at: [Link]

  • Lecture 13, concept 06: Allosteric modulation of igand-gated ion channels with different drugs - YouTube. Available at: [Link]

  • Molecular basis of modulation of voltage gate ion channels - Lucie Delemotte - YouTube. Available at: [Link]

  • Drug Development in Channelopathies: Allosteric Modulation of Ligand-Gated and Voltage-Gated Ion Channels - ResearchGate. Available at: [Link]

  • The BK channel-NS1619 agonist complex reveals molecular insights into allosteric activation gating | PNAS. Available at: [Link]

  • Special Issue : Allosteric Modulators: Unlocking New Dimensions from Molecular Discovery to Therapeutic Potential - MDPI. Available at: [Link]

  • GABAA receptor - Wikipedia. Available at: [Link]

  • Druggability of Voltage-Gated Sodium Channels—Exploring Old and New Drug Receptor Sites - Frontiers. Available at: [Link]

  • Voltage-gated ion channel - Wikipedia. Available at: [Link]

  • Video: Voltage-gated Ion Channels - JoVE. Available at: [Link]

  • The computational modeling of allosteric modulation of metabotropic glutamate receptors. Available at: [Link]

  • Voltage gated sodium channels as drug discovery targets - PMC - PubMed Central. Available at: [Link]

  • Structure and function of voltage-gated ion channels - PubMed. Available at: [Link]

  • How Do Modulators Affect the Orthosteric and Allosteric Binding Pockets? - PMC. Available at: [Link]

  • Current Advances in Allosteric Modulation of Muscarinic Receptors - MDPI. Available at: [Link]

  • Computational Modeling of Allosteric Communication Reveals Organizing Principles of Mutation-Induced Signaling in ABL and EGFR Kinases - Research journals - PLOS. Available at: [Link]

  • Allosterism vs. Orthosterism: Recent Findings and Future Perspectives on A2B AR Physio-Pathological Implications - Frontiers. Available at: [Link]

  • Decoding allosteric landscapes: computational methodologies for enzyme modulation and drug discovery - RSC Publishing. Available at: [Link]

  • Allosteric Modulation: The Future of Pharmaceutical Innovation - Pharma Focus Asia. Available at: [Link]

  • Impact of Allosteric Modulation in Drug Discovery: Innovation in Emerging Chemical Modalities | ACS Medicinal Chemistry Letters. Available at: [Link]

  • Schematic illustration of allosteric and orthosteric sites in... - ResearchGate. Available at: [Link]

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Protocols & Analytical Methods

Method

Application Note: Structural Analysis of Drug Binding to CaVAb Channels

Abstract & Introduction Voltage-gated calcium channels (CaV) are critical pharmacological targets for treating hypertension, arrhythmia, and chronic pain. However, the structural analysis of mammalian CaV1.x and CaV2.x c...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Voltage-gated calcium channels (CaV) are critical pharmacological targets for treating hypertension, arrhythmia, and chronic pain. However, the structural analysis of mammalian CaV1.x and CaV2.x channels is hindered by their large size, pseudo-tetrameric asymmetry, and instability in detergent micelles.

This guide details the protocol for using CaVAb (a bacterial homolog from Arcobacter butzleri) as a structural surrogate. CaVAb shares the homotetrameric architecture and voltage-sensing mechanics of the mammalian pore but offers superior stability for X-ray crystallography and Cryo-Electron Microscopy (Cryo-EM).

Key Application: Determining the binding mode of phenylalkylamines (e.g., verapamil), benzothiazepines (e.g., diltiazem), and dihydropyridines (e.g., nifedipine/amlodipine) to the pore module.[1]

Construct Design & Protein Purification[2]

Experimental Logic

To study drug binding, the channel must be captured in a specific conformational state (Resting vs. Inactivated). CaVAb naturally crystallizes in an inactivated state where the pore is closed but the voltage sensors are activated. To study state-dependent drug binding (e.g., use-dependent blockers), specific mutations are often required to "humanize" the drug binding site, as bacterial channels lack specific residues (e.g., Thr/Gln rings) found in CaV1.2.

Protocol 1: Expression and Purification

Objective: Isolate monodisperse CaVAb tetramers suitable for crystallization or nanodisc assembly.

Materials:

  • Expression Host: Spodoptera frugiperda (Sf9) cells or E. coli (C41 strain). Note: Sf9 is preferred for proper folding of humanized mutants.

  • Lysis Buffer: 20 mM Tris pH 8.0, 150 mM NaCl, Protease Inhibitor Cocktail (Roche).

  • Solubilization Detergent: n-Dodecyl-β-D-maltoside (DDM) or Lauryl Maltose Neopentyl Glycol (LMNG).

Step-by-Step Workflow:

  • Membrane Preparation: Harvest cells 60 hours post-infection. Disrupt via sonication (E. coli) or Dounce homogenization (Sf9). Centrifuge at 100,000

    
     for 1 hr to pellet membranes.
    
  • Solubilization: Resuspend membranes in Lysis Buffer + 1% (w/v) DDM . Stir gently at 4°C for 2 hours.

    • Critical Checkpoint: Incomplete solubilization leads to aggregation. The solution must turn transparent.

  • Affinity Chromatography (IMAC): Load supernatant onto Co2+ or Ni2+ resin. Wash with 20 column volumes (CV) of buffer containing 0.05% DDM and 20 mM Imidazole. Elute with 300 mM Imidazole.[2]

  • Size Exclusion Chromatography (SEC): Inject eluate onto a Superdex 200 Increase 10/300 GL column equilibrated in 10 mM Tris pH 8.0, 150 mM NaCl, 0.025% DDM .

    • Success Metric: A symmetrical peak at ~11-12 mL indicates tetrameric assembly. Reject the void volume (aggregates).

Structural Determination Pipelines

Pipeline A: X-Ray Crystallography (Lipid Cubic Phase)

Best for: High-resolution (<2.5 Å) details of small molecule coordination.

Rationale: Detergent micelles often distort the fenestrations (side tunnels) where hydrophobic drugs enter. Lipid Cubic Phase (LCP) restores the lateral pressure of the membrane, preserving the drug-access pathway.

  • Concentration: Concentrate CaVAb to 10–15 mg/mL using a 100 kDa cutoff filter.

  • LCP Mixing: Mix protein with molten monoolein (9.9 MAG) at a 2:3 ratio (protein:lipid) using a syringe mixer until the mesophase forms (transparent gel).

  • Drug Soaking vs. Co-crystallization:

    • Hydrophilic Drugs:[1] Soak existing crystals.

    • Hydrophobic Drugs (e.g., Nifedipine):Co-crystallization is mandatory. Pre-incubate the protein with 1–5 mM drug before mixing with monoolein.

  • Crystal Growth: Overlay with precipitant (typically PEG 400, salts) in 96-well glass sandwich plates. Harvest crystals after 2-4 weeks.

Pipeline B: Cryo-EM in Nanodiscs

Best for: Large complexes, observing conformational changes, and "native" lipid interactions.

Rationale: Nanodiscs (MSP) allow the channel to "float" in a lipid bilayer, essential for drugs that partition into the membrane before blocking the pore (the "modulated receptor" hypothesis).

Protocol 2: Nanodisc Assembly

  • Mix Components: Combine purified CaVAb, Membrane Scaffold Protein (MSP1E3D1), and Lipids (POPC:POPG 3:1) solubilized in cholate.[3]

    • Molar Ratio: 1 (CaVAb) : 10 (MSP) : 400 (Lipid).

  • Detergent Removal: Add Bio-Beads SM-2 (Bio-Rad) to the mixture. Rotate at 4°C overnight.

    • Mechanism:[1] Bio-Beads adsorb DDM and cholate, forcing lipids and MSP to self-assemble around the CaVAb tetramer.

  • Purification: Run a second SEC step. The peak will shift earlier (larger size) compared to detergent-solubilized protein.

  • Grid Prep: Apply 3 µL of 1 mg/mL nanodisc sample to Glow-discharged Quantifoil R1.2/1.3 grids. Vitrify in liquid ethane.

Visualization of Workflows

Diagram 1: Structural Determination Pipeline

This diagram illustrates the critical decision points between X-ray and Cryo-EM workflows.

StructuralPipeline Gene Gene Expression (Sf9 / E. coli) Lysis Membrane Isolation & Solubilization (DDM) Gene->Lysis IMAC Affinity Purification (Ni-NTA / Co-TALON) Lysis->IMAC SEC SEC (Quality Control) Reject Aggregates IMAC->SEC Decision Method Selection SEC->Decision LCP LCP Mixing (Monoolein) Decision->LCP High Res / Small Ligands Mix Mix with MSP1E3D1 + Lipids + Drug Decision->Mix Native Lipids / Dynamics Cryst Crystal Growth (Sandwich Plates) LCP->Cryst Diffraction X-Ray Diffraction (< 2.8 Å) Cryst->Diffraction BioBeads Detergent Removal (Bio-Beads) Mix->BioBeads Vitrification Vitrification (Plunge Freezing) BioBeads->Vitrification Reconstruction Cryo-EM Reconstruction (RELION / CryoSPARC) Vitrification->Reconstruction

Caption: Workflow for CaVAb structural analysis. The SEC step is the critical quality gate before committing to LCP (X-ray) or Nanodisc assembly (Cryo-EM).

Data Analysis & Interpretation

The "Fenestration" Mechanism

Unlike pore blockers (e.g., tetrodotoxin) that plug the channel from the extracellular side, CaV drugs often access the binding site laterally through fenestrations —hydrophobic tunnels connecting the lipid bilayer to the central cavity.

Analysis Checklist:

  • Electron Density Map Inspection:

    • Look for non-protein density within the central cavity (Pore Block).

    • Look for density extending through the interface of subunits III and IV (Fenestration Entry).

  • Anomalous Difference Maps: If using brominated or iodinated drug analogs, calculate anomalous difference maps to unequivocally locate the ligand.

  • Refinement: Restrain the ligand geometry using Grade (Global Phasing) or eLBOW (Phenix).

Diagram 2: Drug Access Pathway

This diagram visualizes the "Modulated Receptor" path where hydrophobic drugs partition into the membrane before blocking the pore.

DrugAccess Drug_Ext Drug (Extracellular) Membrane Lipid Bilayer Partitioning Drug_Ext->Membrane Hydrophobic Partitioning Fenestration Fenestration (Hydrophobic Tunnel) Membrane->Fenestration Lateral Diffusion Cavity Central Cavity (Binding Site) Fenestration->Cavity Entry Inactivation Stabilized Inactivated State Cavity->Inactivation Allosteric Modulation

Caption: The lateral access mechanism. Hydrophobic drugs (Dihydropyridines) enter via the lipid phase through fenestrations to reach the central cavity.

Functional Validation (Self-Validation)

A structure is only a model until validated functionally. You must confirm that the drug actually blocks your specific CaVAb construct.

Protocol 3: Liposome Flux Assay

Objective: Measure Ca2+ influx inhibition in a cell-free system.

ComponentConcentration/Condition
Liposomes POPE:POPG (3:1), 10 mg/mL
Reconstitution Protein:Lipid ratio 1:100 (w/w)
Intra-vesicle Buffer 450 mM KCl, 10 mM HEPES pH 7.4 (Fluo-4 loaded)
Extra-vesicle Buffer 450 mM NaCl, 10 mM HEPES pH 7.4
Trigger Add Valinomycin (creates negative potential inside)

Validation Step:

  • Reconstitute CaVAb into liposomes loaded with Fluo-4 (Ca2+ dye).

  • Add Drug (e.g., 10 µM Nifedipine) to the external buffer.

  • Inject CaCl2 (2 mM final).

  • Inject Valinomycin to hyperpolarize the vesicles (driving Ca2+ in).

  • Result: If the drug binds, the fluorescence increase (Ca2+ influx) should be significantly slower or blunted compared to the DMSO control.

References

  • Payandeh, J., Scheuer, T., Zheng, N., & Catterall, W. A. (2011). The crystal structure of a voltage-gated sodium channel. Nature, 475(7356), 353–358. [Link]

  • Tang, L., Gamal El-Din, T. M., Payandeh, J., Martinez, G. Q., Heard, T. M., Scheuer, T., ... & Catterall, W. A. (2014). Structural basis for Ca2+ selectivity of a voltage-gated calcium channel.[4] Nature, 505(7481), 56–61. [Link][4]

  • Tang, L., El-Din, T. M. G., Swanson, T. M., Pryde, D. C., Scheuer, T., Zheng, N., & Catterall, W. A. (2016). Structural basis for inhibition of a voltage-gated Ca2+ channel by Ca2+ antagonist drugs. Nature, 537(7618), 117–121. [Link]

  • Catterall, W. A., & Swanson, T. M. (2015). Structural basis for pharmacology of voltage-gated sodium and calcium channels. Molecular Pharmacology, 88(1), 141–150. [Link]

  • Zhao, Y., Huang, G., Wu, J., Wu, Q., Soung, A. L., ... & Yan, N. (2019). Molecular basis for ligand modulation of a mammalian voltage-gated Ca2+ channel. Cell, 177(6), 1495-1506. [Link]

Sources

Application

Application Note: UK-59811 HCl Handling, Storage, and Stability Protocols

[1][2] Executive Summary UK-59811 hydrochloride (HCl) is a potent, specific 1,4-dihydropyridine (DHP) derivative utilized primarily as a crystallographic tool and pharmacological inhibitor of voltage-gated calcium channe...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

UK-59811 hydrochloride (HCl) is a potent, specific 1,4-dihydropyridine (DHP) derivative utilized primarily as a crystallographic tool and pharmacological inhibitor of voltage-gated calcium channels (specifically the bacterial model channel CaVAb).[1][2] While invaluable for mapping allosteric inhibition sites on the pore module, UK-59811 inherits the notorious physicochemical fragility of the DHP scaffold.[1][2]

Critical Alert: This compound is highly photolabile and susceptible to oxidative aromatization. Improper handling—specifically exposure to ambient laboratory light or aqueous storage—will result in rapid degradation to its inactive pyridine analogue. This guide outlines a rigorous, self-validating protocol to maintain compound integrity.

Chemical Profile & Physicochemical Properties[1][3][4][5]

PropertySpecification
Compound Name UK-59811 Hydrochloride
Chemical Class 1,4-Dihydropyridine (DHP) Calcium Channel Blocker
CAS Number 2250025-89-7
Molecular Formula C₂₂H₃₀BrClN₂O₅
Molecular Weight 517.84 g/mol
Solubility (DMSO) ≥ 50 mM (Excellent)
Solubility (Water) Negligible (Hydrophobic)
Appearance Off-white to pale yellow solid
Primary Risk Photolytic Aromatization (Oxidation of the DHP ring)

Core Handling Protocols: The "Dark Chain" Methodology

The primary cause of experimental failure with UK-59811 is the inadvertent oxidation of the 1,4-dihydropyridine ring to a pyridine ring, a reaction catalyzed by UV and visible light (300–450 nm range).[1][2]

Environmental Control
  • Amber Glassware Only: Never handle UK-59811 in clear glass or plastic tubes unless wrapped in aluminum foil.

  • Low-Light Workspace: Perform weighing and solubilization under sodium vapor lamps (yellow light) or in a darkened hood with ambient lights off.[1][2]

  • Inert Atmosphere: While not strictly pyrophoric, flushing vials with Nitrogen (

    
    ) or Argon (
    
    
    
    ) post-use prolongs shelf life by displacing oxygen required for aromatization.[1]
Solubilization Protocol (Stock Preparation)

Objective: Prepare a 50 mM Stock Solution in DMSO.

  • Equilibration: Allow the product vial to equilibrate to room temperature (RT) inside a desiccator before opening. Rationale: Prevents condensation of atmospheric moisture onto the hygroscopic HCl salt.

  • Solvent Selection: Use anhydrous DMSO (Dimethyl Sulfoxide), Grade ≥99.9%.[1] Avoid Ethanol (promotes transesterification over long periods) or water (precipitates compound).[1]

  • Dissolution:

    • Add DMSO directly to the vial if possible to minimize transfer losses.

    • Vortex gently for 30 seconds.

    • Visual Check: Solution should be clear and slightly yellow. Any turbidity indicates incomplete dissolution or salt dissociation issues.

  • Aliquoting: Immediately dispense into single-use amber microcentrifuge tubes (e.g., 20 µL aliquots). Do not create large stock volumes intended for repeated freeze-thaw cycles.

Storage Stability & Shelf Life

StateTemperatureConditionsStability Estimation
Solid Powder -20°CDesiccated, Dark, Sealed2 Years
DMSO Stock -80°CDark, Argon Flush6 Months
DMSO Stock -20°CDark, Tightly Capped1 Month
Aqueous Working Sol. +4°C / RTUse Immediately < 4 Hours

Freeze-Thaw Policy: UK-59811 HCl in DMSO can withstand a maximum of two freeze-thaw cycles.[1][2] Beyond this, micro-precipitation and oxidative degradation become statistically significant.

Self-Validating Quality Control (QC) System[1][2]

Researchers should not assume the compound is active after storage. Use this rapid UV-Vis validation method before critical experiments (e.g., Crystallography or Patch-clamp).[1][2]

The "DHP Absorbance Ratio" Check

Dihydropyridines exhibit a characteristic absorbance peak around 330–360 nm. The oxidized pyridine degradation product loses this peak and shifts absorbance to the UV region (<300 nm).

Protocol:

  • Dilute 1 µL of stock into 1 mL of Methanol or DMSO (Final: ~50 µM).

  • Run a UV-Vis scan from 250 nm to 450 nm.[1][2]

  • Pass Criteria: Distinct peak at ~350 nm .

  • Fail Criteria: Loss of 350 nm peak and appearance/intensification of peak at ~270-280 nm (Pyridine form).

HPLC Purity Method (Generic DHP)[1]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 10% B to 90% B over 10 minutes.

  • Detection: 254 nm (aromatic) and 350 nm (DHP specific) .[1]

  • Note: If the peak appears at 254 nm but is absent at 350 nm, the compound has oxidized.

Biological Application Notes

In Vitro Electrophysiology (CaVAb Inhibition)[1]
  • Vehicle: Dilute the DMSO stock into the bath solution. Keep final DMSO concentration < 0.1% to avoid solvent effects on channel gating.

  • Perfusion: Use light-shielded tubing (black or foil-wrapped) for the perfusion system.[1][2]

  • Concentration: UK-59811 inhibits CaVAb with an

    
     of ~194 nM.[1][2][3][4] Use 1–10 µM for saturation.
    
Crystallography (Soaking)[1]
  • Solubility Limit: In high-salt crystallization buffers, UK-59811 may precipitate.[1][2]

  • Technique: Use a "step-down" dilution. Dilute DMSO stock 1:10 in buffer, mix, then add to the crystallization drop to prevent shock precipitation.

Workflow Visualization

UK59811_Handling Start Start: UK-59811 HCl Powder EnvCheck Environment Check: Amber Glass + Low Light Start->EnvCheck Weighing Weighing: Rapid, under Na-Lamp EnvCheck->Weighing Protect from UV Solubilization Solubilization: Anhydrous DMSO (50 mM) Weighing->Solubilization Avoid Moisture QC_Check QC Check: UV Absorbance @ 350 nm Solubilization->QC_Check Decision Peak @ 350nm? QC_Check->Decision Aliquoting Aliquot: Single-use Amber Tubes Decision->Aliquoting Yes (Pass) Discard Discard: Oxidized Product Decision->Discard No (Fail) Storage Storage: -80°C (Long Term) Aliquoting->Storage

Figure 1: Decision-matrix workflow for the solubilization and validation of UK-59811 HCl, emphasizing the critical UV-Vis checkpoint.

References

  • Tang, L., et al. (2016). Structural basis for inhibition of a voltage-gated Ca2+ channel by Ca2+ antagonist drugs.[1][2][5] Nature, 537(7618), 117–121.[1][5]

    • Core Reference: Establishes UK-59811 as a specific CaVAb inhibitor and details the crystallographic binding site.[1][2]

  • MedChemExpress (MCE). UK-59811 hydrochloride Product Datasheet.[1][2]

    • Source: Provides commercial stability data and solubility specific
  • RCSB Protein Data Bank. 5KLS: Structure of CavAb in complex with Br-dihydropyridine derivative UK-59811.[1][2][1]

    • Validation: Confirms the structural identity and binding mode (DHP scaffold).
  • Triggle, D. J. (2003). 1,4-Dihydropyridines as Calcium Channel Ligands and Privileged Structures.[1][2] Cell Mol Neurobiol.

    • Context: Authoritative review on the photolability and oxidation mechanisms of the 1,4-DHP scaffold.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing UK-59811 Concentration for Crystal Soaking

A Senior Application Scientist's Guide Introduction: Successfully obtaining a high-resolution crystal structure of a protein-ligand complex is a critical step in modern drug discovery.[1] The process of introducing a lig...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide

Introduction: Successfully obtaining a high-resolution crystal structure of a protein-ligand complex is a critical step in modern drug discovery.[1] The process of introducing a ligand, such as the potent inhibitor UK-59811, into a pre-existing apo-protein crystal—a technique known as crystal soaking—is a widely used method.[2][3] However, this process is fraught with challenges, from the inhibitor's solubility to maintaining crystal integrity.

This guide provides a comprehensive, troubleshooting-focused approach to optimizing the concentration of UK-59811 for crystal soaking experiments. While "UK-59811" is used here as a representative potent small molecule inhibitor, the principles and protocols described are broadly applicable to a wide range of similar compounds encountered in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My UK-59811 stock solution is precipitating in the soaking buffer. How can I improve its solubility?

A1: This is a common issue, especially with potent, often hydrophobic, "drug-like" molecules. The solubility of a small molecule is fundamentally governed by its solvation and crystal lattice energies.[4] When you introduce a concentrated stock (typically in an organic solvent like DMSO) into an aqueous buffer, the abrupt change in solvent environment can cause the compound to crash out.

Root Causes & Solutions:

  • Excessive Organic Solvent: Protein crystals are delicate and can be damaged by high concentrations of organic solvents.[3] However, a small percentage is often necessary to maintain ligand solubility.

    • Action: Empirically determine the maximum tolerable percentage of your organic solvent (e.g., DMSO, isopropanol, ethanol). Start with a low concentration (1-2% v/v) and incrementally increase it, monitoring the crystal for any signs of dissolution or cracking under a microscope. Many systems can tolerate up to 10% DMSO, but this must be verified.

  • Sub-optimal pH: The charge state of your compound can dramatically affect its solubility.

    • Action: Check the pKa of UK-59811. If it has ionizable groups, ensure the pH of your soaking buffer is at least 1-2 units away from the pKa to maintain a charged (and usually more soluble) state. Be cautious not to move the pH outside the range of your protein's stability.

  • Insufficient Solubilizing Agents: Additives can sometimes improve ligand solubility without harming the crystal.[5]

    • Action: Consider adding low concentrations of solubilizing agents like glycerol (3-15%) or small PEGs to your soaking buffer.[6] These can sometimes help keep hydrophobic compounds in solution. Always test these additives on apo-crystals first to ensure they don't cause damage.

Data-Driven Approach to Solubility:

Co-Solvent Starting Conc. (% v/v) Max Tolerable Conc. (Typical) Notes
DMSO1%5-10%Most common, but can be harsh on some crystals.
Ethylene Glycol5%20-30%Also a common cryoprotectant.[7]
Isopropanol1%< 5%Can be effective but also more disruptive.
Glycerol5%20-30%Can also act as a cryoprotectant and stabilizer.[6]
Q2: What is the optimal starting concentration for soaking UK-59811 into my crystals?

A2: The ideal concentration is a balance between achieving high occupancy in the binding site and avoiding crystal damage or compound precipitation. A good starting point is typically 10-100 times the dissociation constant (Kd), if known.[8] If the Kd is unknown, aim for a final concentration of 0.1–1 mM for higher molecular-weight ligands.[9]

Causality: You need a sufficient molar excess of the ligand to drive the binding equilibrium towards the protein-ligand complex state, ensuring high occupancy in the crystal. However, exceeding the compound's solubility limit or introducing osmotic shock with a very high concentration can destroy the crystal.[10]

Workflow for Optimizing Concentration:

G cluster_prep Preparation cluster_screen Concentration Gradient Screen cluster_soak Soaking & Observation cluster_analysis Analysis & Decision prep_stock Prepare 100 mM UK-59811 in 100% DMSO conc_1 0.1 mM UK-59811 prep_stock->conc_1 Dilute into Stabilization Buffer conc_2 0.5 mM UK-59811 prep_stock->conc_2 Dilute into Stabilization Buffer conc_3 1.0 mM UK-59811 prep_stock->conc_3 Dilute into Stabilization Buffer conc_4 5.0 mM UK-59811 prep_stock->conc_4 Dilute into Stabilization Buffer conc_5 10 mM UK-59811 prep_stock->conc_5 Dilute into Stabilization Buffer prep_buffer Prepare Stabilization Buffer (Mother Liquor + 5% DMSO) prep_buffer->conc_1 prep_buffer->conc_2 prep_buffer->conc_3 prep_buffer->conc_4 prep_buffer->conc_5 soak Transfer crystals to each concentration conc_1->soak conc_2->soak conc_3->soak conc_4->soak conc_5->soak observe Observe at 5 min, 30 min, 2 hrs, overnight soak->observe check_damage Crystal Damage? observe->check_damage check_precip Precipitate? check_damage->check_precip No lower_conc lower_conc check_damage->lower_conc Yes check_precip->lower_conc Yes select_conc select_conc check_precip->select_conc No

Q3: My crystals are cracking or dissolving after adding UK-59811. What's happening?

A3: Crystal degradation upon ligand addition is a frequent and frustrating problem. The causes can be multifaceted, ranging from osmotic shock to significant protein conformational changes.

Troubleshooting Crystal Instability:

  • Osmotic Shock: The solvent composition of your ligand stock (e.g., 100% DMSO) is drastically different from the crystal's mother liquor. Abrupt transfer can cause rapid solvent shifts, physically stressing the crystal lattice.[10]

    • Solution: Employ a stepwise soaking protocol. Instead of transferring the crystal directly into the final ligand solution, move it through a series of intermediate solutions with gradually increasing concentrations of both the ligand and the co-solvent. This allows the crystal to equilibrate slowly.[10]

  • Protein Conformational Change: Ligand binding can induce significant structural changes in the protein. If these changes are incompatible with the existing crystal packing (the contacts between protein molecules in the lattice), the lattice will be destroyed.[3][11]

    • Solution: If you suspect large-scale conformational changes, soaking is unlikely to succeed. The preferred method in this case is co-crystallization , where the protein-ligand complex is formed in solution before setting up crystallization trials.[3]

  • Increased Protein Solubility: Ligand binding can sometimes increase the overall solubility of the protein, causing the crystal to dissolve back into the solution phase.[9]

    • Solution: You can counteract this by increasing the concentration of the precipitant in your soaking solution.[9] For example, if your crystals grew in 1.6 M ammonium sulfate, prepare your soaking solution with 1.8 M or 2.0 M ammonium sulfate to maintain the supersaturated state.

Q4: I collected diffraction data, but I see no clear electron density for UK-59811. How can I improve its occupancy?

A4: Low occupancy means that only a small fraction of the protein molecules within the crystal lattice have the ligand bound. This can result from several factors.

Strategies to Increase Ligand Occupancy:

  • Increase Ligand Concentration: This is the most direct approach. If your crystals can tolerate it, increase the soaking concentration.[9] Refer back to the optimization workflow in Q2.

  • Increase Soaking Time: Diffusion of the ligand into the crystal and binding to the protein takes time.[8] While some systems are saturated in minutes, others may require overnight soaking.[8][9]

    • Protocol: Set up a time-course experiment. Soak crystals for 30 minutes, 2 hours, 6 hours, and 24 hours. Harvest, flash-cool, and test each one to find the optimal time.

  • Competitive Inhibition: Check your crystallization buffer for components that might be "competitive binders." Molecules like Bis-Tris, citrate, or glycerol can sometimes occupy the binding site and prevent your ligand from binding.[12]

    • Solution: If possible, replace the competing buffer component with a non-binding alternative. If this is not feasible because it's required for crystallization, you will need to use a much higher concentration of your ligand to outcompete it.

  • Ligand Washout during Cryoprotection: The ligand can diffuse back out of the crystal during the cryoprotection step if it is not present in the cryoprotectant solution.[9]

    • Mandatory Protocol Step: Always include UK-59811 in your cryoprotectant solution. [9][12] The concentration should be at least equal to the concentration used in the final soaking step.

Detailed Experimental Protocols

Protocol 1: Stepwise Crystal Soaking for Sensitive Crystals

This protocol is designed to minimize osmotic shock when introducing UK-59811.

  • Prepare Solutions:

    • Stabilization Buffer (SB): Artificial mother liquor (the same recipe as your crystallization reservoir).

    • Ligand Stock: 100 mM UK-59811 in 100% DMSO.

    • Soaking Series (in 1.5 mL tubes):

      • Step 1: 200 µL SB + 2% DMSO (no ligand)

      • Step 2: 200 µL SB + 4% DMSO + 0.2 mM UK-59811

      • Step 3: 200 µL SB + 6% DMSO + 0.5 mM UK-59811

      • Step 4 (Final): 200 µL SB + 8% DMSO + 1.0 mM UK-59811

  • Crystal Transfer:

    • Using a cryo-loop, carefully transfer a crystal from its growth drop into the "Step 1" solution. Let it equilibrate for 5-10 minutes.

    • Sequentially transfer the crystal through Steps 2, 3, and 4, allowing it to soak for 10-20 minutes in each solution.

  • Cryoprotection & Freezing:

    • Prepare a cryoprotectant solution (e.g., SB + 8% DMSO + 25% Glycerol + 1.0 mM UK-59811).

    • Transfer the crystal from the "Step 4" solution into the cryoprotectant.

    • After a brief soak (5-30 seconds), immediately retrieve the crystal with the loop and flash-cool it in liquid nitrogen.[7][13]

Protocol 2: Combined Soaking and Cryoprotection

This is a faster method suitable for more robust crystals.[7][8]

  • Prepare Solutions:

    • Artificial Mother Liquor (AML): The same recipe as your crystallization reservoir.

    • Cryo-Soak Solution: Prepare a solution containing AML, the final desired concentration of cryoprotectant (e.g., 25% ethylene glycol), and the final desired concentration of UK-59811 (e.g., 1 mM).

  • Execution:

    • Transfer the crystal directly from its growth drop into a drop of the Cryo-Soak Solution.

    • Allow the crystal to soak for a predetermined time (e.g., 5-30 minutes).[8] During this time, the ligand soaks in while the cryoprotectant permeates the crystal.

    • Directly pick up the crystal from the Cryo-Soak drop and flash-cool in liquid nitrogen.

References

  • Protein XRD Protocols - Soaking, Mounting, and Freezing Protein Crystals. (n.d.). University of Iowa. Retrieved from [Link]

  • Wierenga, R. K., et al. (2018). Guidelines for the successful generation of protein–ligand complex crystals. Acta Crystallographica Section D: Structural Biology, 74(Pt 6), 497–508. Retrieved from [Link]

  • Murray, J. W., et al. (2016). Gentle, fast and effective crystal soaking by acoustic dispensing. bioRxiv. Retrieved from [Link]

  • Optimization. (n.d.). Hampton Research. Retrieved from [Link]

  • Using Crystallography to Resolve Protein Structure. (2013). Biocompare. Retrieved from [Link]

  • Kumar, P., et al. (2023). Revealing protein structures: crystallization of protein‐ligand complexes – co‐crystallization and crystal soaking. FEBS Open Bio, 13(9), 1505-1521. Retrieved from [Link]

  • Crystallization Tips. (n.d.). Hampton Research. Retrieved from [Link]

  • Optimizing Protein Production and Purification for Crystallography. (n.d.). Creative Biostructure. Retrieved from [Link]

  • Chang, L. (2018). Any advice to improve success for soaking chemical fragments into protein crystals? ResearchGate. Retrieved from [Link]

  • Crystallization of protein–ligand complexes. (n.d.). IUCr Journals. Retrieved from [Link]

  • Scientists succeed in soaking protein guests into host crystals – a major step towards solving guest structures. (2022). MAX IV. Retrieved from [Link]

  • Producing Crystalline Protein-Ligand Complexes: Every Beautiful Partnership Starts with the Introduction. (n.d.). Sygnature Discovery. Retrieved from [Link]

  • Soaking Techniques. (2003). Oxford Academic. Retrieved from [Link]

  • The use of small-molecule structures to complement protein–ligand crystal structures in drug discovery. (2017). PubMed Central. Retrieved from [Link]

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. (2012). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Structure based drug discovery facilitated by crystallography. (2017). Drug Target Review. Retrieved from [Link]

  • Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. (2017). ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Cocrystal Engineering Explained How Computational Tools Like GenDock Boost Drug Solubility. (2025). YouTube. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: UK-59811 vs. Nifedipine in Calcium Channel Modulation

Topic: Comparative Potency and Utility of UK-59811 and Nifedipine Content Type: Technical Comparison Guide Audience: Researchers, Structural Biologists, and Drug Discovery Scientists Executive Summary: The Probe vs. The...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Potency and Utility of UK-59811 and Nifedipine Content Type: Technical Comparison Guide Audience: Researchers, Structural Biologists, and Drug Discovery Scientists

Executive Summary: The Probe vs. The Therapeutic

This guide analyzes the distinct roles of UK-59811 and Nifedipine within the field of calcium channel pharmacology. While both are dihydropyridine (DHP) derivatives that target voltage-gated calcium channels (CaV), their utility diverges significantly:[1][2]

  • Nifedipine is the clinical prototype, a potent L-type calcium channel blocker used globally for hypertension and angina. Its efficacy is defined by high-affinity binding to mammalian CaV1.2 channels.

  • UK-59811 is a specialized structural probe . It is a brominated dihydropyridine derivative engineered specifically for X-ray crystallography. Its heavy bromine atom provides the anomalous scattering signal required to resolve the binding site of DHPs in bacterial model channels (CaVAb), elucidating the mechanism of action for the entire drug class.

Key Takeaway: Researchers should utilize Nifedipine for functional mammalian assays and therapeutic benchmarking, while UK-59811 is reserved for structural biology applications to map ligand-channel interactions.

Chemical and Mechanistic Profile[2][3]

Chemical Structure & Design
  • Nifedipine: A classic 1,4-dihydropyridine containing a nitro group. It is optimized for bioavailability and selective binding to the inactivated state of mammalian CaV1.2 channels.

  • UK-59811: Structurally related to amlodipine but modified with a bromine (Br) substituent. The bromine serves as a heavy atom label for experimental phasing in crystallography. It also contains an ammonium group that interacts with the channel's P-loop backbone, a feature distinct from the nitro-group interactions of nifedipine.

Mechanism of Action (MOA)

Both compounds function as allosteric inhibitors . They do not physically plug the pore like phenylalkylamines (e.g., verapamil). Instead, they bind to a hydrophobic pocket (fenestration) on the side of the pore module, between helices S5 and S6 (III and IV domains in mammalian channels).

  • Binding Event: The ligand enters through the lipid bilayer.

  • Conformational Change: Binding stabilizes the channel in a non-conducting (inactivated) conformation.

  • Result: The pore collapses asymmetrically, preventing Ca²⁺ permeation.[2][3]

Comparative Potency Analysis

The potency of these compounds is context-dependent.[4] Nifedipine is optimized for mammalian biology, whereas UK-59811 is optimized for binding to the bacterial CaVAb channel, which serves as the structural surrogate for human channels.

Table 1: Potency and Selectivity Profile
FeatureNifedipine UK-59811
Primary Target Mammalian CaV1.2 (L-Type)Bacterial CaVAb (Model System)
Functional Potency (IC₅₀) 1.0 – 10 nM (Rat Aorta/Cardiac)194 nM (CaVAb Electrophysiology)
Binding Site Interface of Domains III/IV (S5-S6)Fenestration site (S5-S6 interface)
Key Interaction Hydrophobic pocket + Gln/Tyr residuesTerminal aromatic ring contacts Val22
Primary Utility Clinical Hypertension, AnginaX-ray Crystallography (Anomalous Signal)
State Dependence High affinity for Inactivated stateState-dependent (stabilizes inactivated)

Note on Causality: The lower potency of UK-59811 (194 nM) compared to Nifedipine's nanomolar efficacy (1-10 nM) reflects species differences. The bacterial CaVAb channel lacks the exact residue conservation of the mammalian CaV1.2, requiring higher concentrations of the probe to achieve saturation for crystallization.

Experimental Protocols

To validate the activity of these compounds, different workflows are required. Nifedipine is best assessed via functional tissue assays, while UK-59811 is assessed via patch-clamp in heterologous systems expressing CaVAb.

Protocol A: Functional Potency of Nifedipine (Organ Bath)

Objective: Determine EC₅₀ for vasorelaxation in mammalian tissue.

  • Tissue Preparation: Isolate thoracic aorta rings from Sprague-Dawley rats. Remove endothelium to isolate smooth muscle effect.

  • Equilibration: Mount rings in an organ bath containing Krebs-Henseleit solution at 37°C, aerated with 95% O₂/5% CO₂. Apply 2g resting tension.

  • Pre-contraction: Induce stable contraction using 60 mM KCl (depolarization-dependent Ca²⁺ influx).

  • Cumulative Dosing: Once plateau is reached, add Nifedipine in cumulative log increments (

    
     M to 
    
    
    
    M).
  • Data Analysis: Calculate relaxation as a percentage of KCl-induced tension. Fit data to a sigmoid dose-response curve to derive IC₅₀.

    • Validation Criteria: Vehicle control must show <5% relaxation over the time course.

Protocol B: Electrophysiological Characterization of UK-59811

Objective: Measure IC₅₀ on CaVAb channels using Whole-Cell Patch Clamp.

  • Expression: Transfect HEK293 cells with the CaVAb construct (or use stable lines).

  • Recording Setup: Use symmetrical solutions to isolate Ca²⁺ (or Ba²⁺) currents.

    • Pipette Solution: 110 mM CsF, 10 mM EGTA, 10 mM HEPES.

    • Bath Solution: 140 mM NaCl, 10 mM CaCl₂, 10 mM HEPES.

  • Voltage Protocol: Hold cells at -80 mV. Depolarize to 0 mV for 200ms at 0.1 Hz to elicit currents.

  • Perfusion: Perfuse UK-59811 (dissolved in DMSO, final <0.1%) at varying concentrations (10 nM – 10 µM).

  • Analysis: Measure peak current amplitude inhibition.

    • Mechanistic Check: Observe the "use-dependence" or "voltage-dependence" by altering the holding potential. Dihydropyridines should show stronger block at depolarized holding potentials (inactivated state).

Mechanistic Visualization

The following diagram illustrates the shared mechanism where the ligand (Drug/Probe) intercepts the signaling pathway by stabilizing the channel in a closed/inactivated state, preventing calcium influx.

Calcium_Channel_Blockade Depolarization Membrane Depolarization Channel_Closed CaV Channel (Closed) Depolarization->Channel_Closed Voltage Sensing Channel_Open CaV Channel (Open/Conducting) Channel_Closed->Channel_Open Gating Ca_Influx Ca2+ Influx Channel_Open->Ca_Influx Inactivated_State Stabilized Inactivated State (Non-Conducting) Channel_Open->Inactivated_State Drug Induced Transition Contraction Muscle Contraction / Signaling Ca_Influx->Contraction Ligand Ligand (Nifedipine / UK-59811) Binding_Site Fenestration Binding Site (S5-S6 Interface) Ligand->Binding_Site Diffusion via Lipid Bilayer Binding_Site->Channel_Closed Access Binding_Site->Channel_Open Access Binding_Site->Inactivated_State Allosteric Modulation Inactivated_State->Ca_Influx BLOCK

Figure 1: Mechanism of Dihydropyridine Inhibition.[2][5][6] The ligand binds allosterically to the fenestration site, stabilizing the channel in a non-conducting (inactivated) state, effectively shunting the depolarization signal.

References

  • Tang, L., et al. (2016). "Structural basis for inhibition of a voltage-gated Ca2+ channel by Ca2+ antagonist drugs." Nature, 537(7618), 117–121.

    • Key Reference for UK-59811 structure, synthesis, and CaVAb IC50 d
  • Catterall, W. A. (2011). "Voltage-gated calcium channels." Cold Spring Harbor Perspectives in Biology, 3(8), a003947.

    • Authoritative review on mammalian CaV1.2 and Nifedipine pharmacology.
  • Godfraind, T. (2017). "Discovery and Development of Calcium Channel Blockers." Frontiers in Pharmacology, 8, 286.

    • Historical and clinical context for Nifedipine potency.
  • RCSB Protein Data Bank. "Structure of CaVAb in complex with Br-dihydropyridine derivative UK-59811 (PDB ID: 5KLG)."[6]

    • Verific

Sources

Comparative

A-Senior Application Scientist's Guide to Confirming UK-59811 Binding Pose via X-ray Crystallography

In the landscape of modern drug discovery, the precise understanding of how a small molecule inhibitor, such as our compound of interest, UK-59811, engages with its protein target is paramount. This structural insight is...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the precise understanding of how a small molecule inhibitor, such as our compound of interest, UK-59811, engages with its protein target is paramount. This structural insight is the bedrock of structure-based drug design (SBDD), a paradigm that has consistently delivered novel therapeutics.[1] While a suite of biophysical techniques can confirm binding, X-ray crystallography remains the gold standard for unequivocally determining the binding pose of a ligand at atomic resolution.[2][3]

This guide provides an in-depth, experience-driven walkthrough for confirming the binding pose of UK-59811. We will delve into the causality behind experimental choices, present a self-validating protocol, and objectively compare X-ray crystallography with alternative and complementary techniques.

Chapter 1: The Crystallographic Approach to Elucidating the UK-59811 Binding Pose

The journey from a purified protein and a promising inhibitor to a high-resolution crystal structure is a multi-step process. Each stage requires careful optimization and quality control to ensure the final electron density map is unambiguous.

The Foundational Choice: Co-crystallization vs. Soaking

The first critical decision is how to introduce UK-59811 to the target protein crystals.

  • Co-crystallization: This involves incubating the protein with UK-59811 prior to setting up crystallization trials.[4][5] This method is often preferred when ligand binding is known or suspected to induce a conformational change in the protein.[5]

  • Soaking: In this approach, pre-existing crystals of the apo-protein (protein without the ligand) are transferred into a solution containing UK-59811.[6] This is often a faster and more straightforward method if a robust apo-crystallization condition is already established.[5][6]

For UK-59811, if prior biophysical data (e.g., from isothermal titration calorimetry or surface plasmon resonance) suggests a significant conformational shift upon binding, co-crystallization is the more logical starting point.[5]

G cluster_prep Preparation cluster_method Method Selection cluster_crystal Crystallization cluster_end Outcome protein Purified Target Protein complex Protein-Ligand Complex Formation protein->complex apo_crystals Apo-Protein Crystals protein->apo_crystals ligand UK-59811 ligand->complex co_crystallization Co-crystallization Screening complex->co_crystallization soaking Soaking in Ligand Solution apo_crystals->soaking complex_crystals Protein-Ligand Complex Crystals co_crystallization->complex_crystals soaking->complex_crystals

Caption: Decision workflow for co-crystallization vs. soaking.

Step-by-Step Experimental Protocol for Co-crystallization

This protocol is designed to be self-validating, with checkpoints to ensure the quality of the protein-ligand complex before proceeding to costly and time-consuming crystallization screens.

  • Complex Formation and Validation:

    • Rationale: Ensuring the protein is saturated with UK-59811 is critical. For compounds with weaker affinities, a significant molar excess of the ligand is necessary.[7]

    • Protocol:

      • Prepare the target protein to a high concentration (typically 10-20 mg/mL) in a well-buffered solution.[7]

      • Dissolve UK-59811 in a suitable solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 100 mM).[7]

      • Add UK-59811 to the protein solution to achieve a final molar ratio of at least 1:10 (protein:ligand). The final DMSO concentration should ideally be kept below 5% to avoid interference with crystallization.[7]

      • Incubate the mixture for a period ranging from 30 minutes to several hours, with incubation temperature being a key parameter to optimize.[4]

      • Validation: Before proceeding, confirm complex formation using a technique like native mass spectrometry or thermal shift assay to ensure the ligand is bound.

  • Crystallization Screening:

    • Rationale: The addition of a ligand can alter the surface properties of the protein, often requiring a new screen of crystallization conditions.[5]

    • Protocol:

      • Use a robotic liquid handler to set up sparse matrix screens (e.g., Hampton Research Crystal Screen) using the sitting drop vapor diffusion method.[4][6]

      • Monitor the crystallization plates regularly over a period of days to weeks.

  • Crystal Optimization and Harvesting:

    • Rationale: Initial "hits" from a screen are often small or poorly formed and require optimization.

    • Protocol:

      • Once initial crystals are identified, perform optimization screens by systematically varying the precipitant concentration, pH, and additives around the initial hit condition.[6]

      • Harvest suitable crystals using a cryo-loop after briefly soaking them in a cryoprotectant solution (to prevent ice formation during flash-cooling).[6]

      • Flash-cool the crystals in liquid nitrogen for storage and transport to a synchrotron.

From Diffraction to Density: Data Collection and Structure Solution

The process of converting diffraction patterns into an interpretable electron density map is computationally intensive but follows a well-established workflow.

G cluster_data Data Collection & Processing cluster_phasing Phasing cluster_refinement Model Building & Refinement diffraction X-ray Diffraction Data Collection integration Image Integration diffraction->integration scaling Scaling & Merging integration->scaling molecular_replacement Molecular Replacement scaling->molecular_replacement initial_map Initial Electron Density Map molecular_replacement->initial_map model_building Model Building & Ligand Fitting initial_map->model_building refinement Iterative Refinement model_building->refinement validation Structure Validation refinement->validation

Caption: Workflow from X-ray diffraction to a validated structure.

  • Data Collection: At a synchrotron beamline, the crystal is exposed to a monochromatic X-ray beam while being rotated.[8] The resulting diffraction pattern is recorded on a detector.[8]

  • Data Processing: Software is used to integrate the raw diffraction images, determining the position and intensity of each reflection.[9] These intensities are then scaled and merged to create a single data file.[8]

  • Phase Determination: The "phase problem" is a central challenge in crystallography. For a protein-ligand complex where a structure of the apo-protein or a close homolog exists, molecular replacement is the standard method to solve the phase problem.

  • Model Building and Refinement:

    • An initial electron density map is calculated.[10] The known protein structure is fitted into this map.

    • Crucially, a "difference map" (Fo-Fc map) is calculated, which shows regions where the experimental data (Fo) and the calculated model (Fc) disagree.[10] Positive density in this map within the active site is the key indicator of the bound ligand.[10]

    • The UK-59811 molecule is then modeled into this positive difference density.[11]

    • The entire protein-ligand model undergoes iterative cycles of refinement, where atomic positions and other parameters are adjusted to improve the fit to the experimental data.[9]

  • Validation: The final model's quality is assessed using various metrics (e.g., R-factor, R-free, Ramachandran plot analysis, and geometry checks) to ensure it is a chemically and structurally reasonable representation of the data.

Chapter 2: Orthogonal Validation and Alternative Methodologies

While X-ray crystallography provides a static, high-resolution snapshot, it's prudent to consider its limitations and compare it with other techniques that can provide complementary information.

Technique Resolution Strengths Weaknesses
X-ray Crystallography Typically 1.5-3.5 ÅHigh resolution, unambiguous pose determination.[1]Requires well-diffracting crystals, potential for crystal packing artifacts, provides a time-averaged structure.[12]
Cryo-Electron Microscopy (Cryo-EM) Increasingly <3 ÅDoes not require crystallization, can capture different conformational states.[13][14]Sample preparation can be challenging, resolution for small proteins can be limited, ligand density can be ambiguous at lower resolutions.[15][16]
NMR Spectroscopy Atomic level, but not a single "structure"Provides information on dynamics, can study weak interactions in solution, no crystallization needed.[17]Generally limited to smaller proteins (<40 kDa), structure determination is complex.[18]
Computational Docking TheoreticalFast and inexpensive, can screen large libraries of compounds.Prone to inaccuracies, requires experimental validation, scoring functions can be unreliable.[19]
Cryo-Electron Microscopy (Cryo-EM): The Rising Challenger

Recent advances have positioned cryo-EM as a powerful alternative to crystallography, especially for large, dynamic proteins or those resistant to crystallization.[2][13][20] For a target amenable to both, cryo-EM could reveal if UK-59811 stabilizes a specific conformational state that might be disfavored by crystal packing forces.[13]

NMR Spectroscopy: The Dynamics Specialist

NMR is unparalleled in its ability to probe protein-ligand interactions in solution.[17][21] An NMR experiment like a ¹H-¹⁵N HSQC titration could independently map the binding site of UK-59811 by identifying protein residues whose chemical environment changes upon ligand binding, thus providing a powerful validation of the crystallographic result.

Computational Docking: The Predictive Partner

Molecular docking predicts the preferred orientation of a ligand when bound to a protein.[19] While not a substitute for experimental determination, docking UK-59811 into the apo-protein structure can generate hypotheses. A successful docking prediction, later confirmed by crystallography, provides strong evidence that the computational model can be reliably used for future in silico screening and lead optimization.[22][23]

Conclusion: An Integrated Approach for Confident Pose Determination

Confirming the binding pose of an inhibitor like UK-59811 is a cornerstone of a successful drug discovery campaign. X-ray crystallography offers the most direct and unambiguous method for achieving this at atomic resolution.[1] The process, from strategic selection of co-crystallization or soaking to meticulous data collection and refinement, provides a detailed blueprint of the molecular interactions that drive binding affinity and selectivity.

However, a truly robust understanding comes from an integrated approach. By complementing the high-resolution static picture from crystallography with dynamic solution-state data from NMR or by validating predictive computational models, we can build a comprehensive and confident picture of how UK-59811 engages its target. This multi-faceted structural knowledge is the key to accelerating the design of more potent and selective next-generation therapeutics.

References

  • Ligand identification in CryoEM and X-ray maps using deep learning. Oxford Academic. Available at: [Link]

  • Protein X-ray Crystallography and Drug Discovery. National Institutes of Health (NIH). Available at: [Link]

  • X-ray data processing. National Institutes of Health (NIH). Available at: [Link]

  • Assessing Boltz-2 Performance for the Binding Classification of Docking Hits. American Chemical Society Publications. Available at: [Link]

  • Co Crystallization: Ligand, Protein and Nucleic Acid Complexes. YouTube. Available at: [Link]

  • Producing Crystalline Protein-Ligand Complexes: Every Beautiful Partnership Starts with the Introduction. Peak Proteins. Available at: [Link]

  • Revealing protein structures: crystallization of protein‐ligand complexes – co‐crystallization and crystal soaking. ResearchGate. Available at: [Link]

  • Discovery and Validation of the Binding Poses of Allosteric Fragment Hits to Protein Tyrosine Phosphatase 1b: From Molecular Dynamics Simulations to X-ray Crystallography. National Institutes of Health (NIH). Available at: [Link]

  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. National Institutes of Health (NIH). Available at: [Link]

  • Role of Computational Methods in Going beyond X-ray Crystallography to Explore Protein Structure and Dynamics. National Institutes of Health (NIH). Available at: [Link]

  • CryoEM for small molecules discovery, design, understanding and application. National Institutes of Health (NIH). Available at: [Link]

  • Structure determination of protein-ligand complexes by NMR in solution. PubMed. Available at: [Link]

  • How many crystal structures do you need to trust your docking results?. National Institutes of Health (NIH). Available at: [Link]

  • Automatic recognition of ligands in electron density by machine learning. Oxford Academic. Available at: [Link]

  • Crystallization of protein–ligand complexes. National Institutes of Health (NIH). Available at: [Link]

  • Room-temperature crystallography reveals altered binding of small-molecule fragments to PTP1B. eLife. Available at: [Link]

  • How Cryo-Electron Microscopy Can Accelerate Drug Discovery. Delmic. Available at: [Link]

  • A beginner's guide to X-ray data processing. ResearchGate. Available at: [Link]

  • NMR Structure Determination of Protein−Ligand Complexes by Lanthanide Labeling. American Chemical Society Publications. Available at: [Link]

  • strategies for high-throughput ligand screening - automated co-crystallisation and soaking. TTP Labtech. Available at: [Link]

  • Ligand Identification in CryoEM and X-ray Maps Using Deep Learning. National Institutes of Health (NIH). Available at: [Link]

  • How many crystal structures do you need to trust your docking results?. bioRxiv. Available at: [Link]

  • Crystal Structures, Molecular Docking and In Vitro Investigations of Two 4-Substituted 2-(5,5-dimethyl-3-styrylcyclohex-2-enylidene)malononitrile Derivatives as Potential Topoisomerase II Inhibitors. MDPI. Available at: [Link]

  • This tutorial will walk you through the steps of processing the data from an X-ray diffraction experiment using HKL-2000. HKL Research, Inc. Available at: [Link]

  • Electron density maps. Proteopedia. Available at: [Link]

  • NMR for Studying Protein-Ligand Interactions. Creative Biostructure. Available at: [Link]

  • MIA: Nick Polizzi, Predicting small-molecule binding sites using AlphaFold2; Primer: Benjamin Fry. YouTube. Available at: [Link]

  • Protein Structure Determination Using Paramagnetic NMR | Dr. Alireza Bahramzadeh | Session 17. YouTube. Available at: [Link]

  • How to validate molecular docking results with no proper crystal structure?. ResearchGate. Available at: [Link]

  • Cryo-electron microscopy-based drug design. Frontiers. Available at: [Link]

  • Electron-Density Map Interpretation. ScienceDirect. Available at: [Link]

  • Understanding x-ray crystallography structures. YouTube. Available at: [Link]

  • Frank von Delft: X rays for drug discovery. YouTube. Available at: [Link]

  • Molecular Docking of Carbohydrate Ligands to Antibodies: Structural Validation against Crystal Structures. American Chemical Society Publications. Available at: [Link]

  • Refinement of X-ray Crystal Structures. Stanford University. Available at: [Link]

  • Nuclear magnetic resonance spectroscopy of proteins. Wikipedia. Available at: [Link]

  • Understanding and Interpreting Molecular Electron Density Distributions. American Chemical Society Publications. Available at: [Link]

  • Cryo‐EM for Small Molecules. ResearchGate. Available at: [Link]

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